molecular formula C6H10F3NO2 B2716040 2,2,2-trifluoroethyl N-propylcarbamate CAS No. 1221723-10-9

2,2,2-trifluoroethyl N-propylcarbamate

Cat. No.: B2716040
CAS No.: 1221723-10-9
M. Wt: 185.146
InChI Key: BFYOBCWOAKHJOV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-propylcarbamate: is an organic compound with the molecular formula C6H10F3NO2. It is characterized by the presence of a trifluoroethyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-propylcarbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2,2-Trifluoroethanol+N-Propyl isocyanate2,2,2-Trifluoroethyl N-propylcarbamate\text{2,2,2-Trifluoroethanol} + \text{N-Propyl isocyanate} \rightarrow \text{this compound} 2,2,2-Trifluoroethanol+N-Propyl isocyanate→2,2,2-Trifluoroethyl N-propylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 2,2,2-Trifluoroethyl N-propylcarbamate is used as a building block in organic synthesis. Its unique trifluoroethyl group imparts distinct chemical properties, making it valuable in the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoroethyl group can serve as a marker in various biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs with improved pharmacokinetic properties. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-propylcarbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The carbamate moiety can undergo hydrolysis, releasing the active trifluoroethyl group, which can then interact with various biological pathways .

Comparison with Similar Compounds

    2,2,2-Trifluoroethyl methacrylate: Used in polymer chemistry for the synthesis of fluorinated polymers.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Employed as a reagent in organic synthesis for introducing trifluoroethyl groups.

Uniqueness: 2,2,2-Trifluoroethyl N-propylcarbamate is unique due to its combination of a trifluoroethyl group and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The trifluoroethyl group enhances metabolic stability and bioavailability, while the carbamate moiety provides versatility in chemical reactions .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYOBCWOAKHJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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